molecular formula C11H13NOS B12695948 Thiazole, 4,5-dihydro-2-(4-methoxy-3-methylphenyl)- CAS No. 96159-90-9

Thiazole, 4,5-dihydro-2-(4-methoxy-3-methylphenyl)-

Cat. No.: B12695948
CAS No.: 96159-90-9
M. Wt: 207.29 g/mol
InChI Key: XDHSIVNULGJESC-UHFFFAOYSA-N
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Description

Thiazole, 4,5-dihydro-2-(4-methoxy-3-methylphenyl)- is a heterocyclic organic compound that features a thiazole ring Thiazoles are known for their diverse biological activities and are found in various biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazole derivatives typically involves the cyclization of appropriate precursors. For Thiazole, 4,5-dihydro-2-(4-methoxy-3-methylphenyl)-, one common method involves the reaction of 4-methoxy-3-methylbenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using an oxidizing agent such as iodine or bromine to yield the desired thiazole derivative .

Industrial Production Methods

Industrial production of thiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and catalysts can be optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Thiazole, 4,5-dihydro-2-(4-methoxy-3-methylphenyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Thiazole, 4,5-dihydro-2-(4-methoxy-3-methylphenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Thiazole, 4,5-dihydro-2-(4-methoxy-3-methylphenyl)- involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiazole, 4,5-dihydro-2-(4-methoxy-3-methylphenyl)- is unique due to the presence of the 4-methoxy-3-methylphenyl group, which can impart distinct biological and chemical properties. This substitution can enhance its activity and selectivity in various applications compared to other thiazole derivatives .

Properties

CAS No.

96159-90-9

Molecular Formula

C11H13NOS

Molecular Weight

207.29 g/mol

IUPAC Name

2-(4-methoxy-3-methylphenyl)-4,5-dihydro-1,3-thiazole

InChI

InChI=1S/C11H13NOS/c1-8-7-9(3-4-10(8)13-2)11-12-5-6-14-11/h3-4,7H,5-6H2,1-2H3

InChI Key

XDHSIVNULGJESC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=NCCS2)OC

Origin of Product

United States

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